ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
Description
Ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate (CAS: 859134-37-5) is a bicoumarin derivative featuring two fused chromene (coumarin) rings with ester and ketone functionalities. The compound is synthesized via nucleophilic substitution between a hydroxy-substituted bicoumarin and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) . Its structure includes a 7'-methoxy group and an ethoxyacetate side chain, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-2-26-21(24)12-27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDHJNNJVCZYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves the following steps:
Formation of the Chromene Units: The initial step involves the synthesis of the chromene units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of Chromene Units: The two chromene units are then coupled together using a suitable coupling agent such as a palladium catalyst.
Esterification: The final step involves the esterification of the coupled bichromene with ethyl acetate in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound :
Analogues :
- 8-Methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate (CAS: 855774-21-9): Synthesized via acetylation of the phenolic -OH group, differing in the ester substituent (acetate vs. ethoxy acetate) .
- Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate : Produced by coupling 7-hydroxy-4-methylcoumarin with ethyl chloroacetate (81% yield) .
- 7,7’-Dihydroxy-4,4’-dimethylbichromene-2,2’-dione: Formed via condensation of resorcinol and ethyl acetoacetate using polyphosphoric acid, yielding a dimeric coumarin with distinct substitution patterns .
Structural and Spectral Features
Key Functional Groups :
IR Spectroscopy :
¹H-NMR :
Crystallography :
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: Crystallizes in a monoclinic system (P2₁/c space group) with hydrogen bonding stabilizing the lattice .
- 7,7’-Dihydroxy-4,4’-dimethylbichromene-2,2’-dione : Exhibits a dihedral angle of 88.07° between coumarin planes, with O–H···O hydrogen bonds forming a 3D network .
Physicochemical Properties
Biological Activity
Ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a complex organic compound characterized by its unique bichromene structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H14O7
- CAS Number : 869079-41-4
- Structural Features : The compound features a bichromene structure, which consists of two fused chromene units. Chromenes are known for their diverse biological activities and are commonly found in natural products.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanism of action may include:
- Antioxidant Activity : The compound can scavenge free radicals and inhibit oxidative stress by modulating pathways involved in the generation of reactive oxygen species (ROS).
- Anti-inflammatory Effects : this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation .
Antioxidant Activity
Several studies have evaluated the antioxidant potential of this compound:
| Study | Method | Findings |
|---|---|---|
| Study 1 | DPPH Assay | Demonstrated significant free radical scavenging activity (IC50 = 15 µg/mL) |
| Study 2 | ABTS Assay | Showed effective inhibition of ABTS radical cation formation |
| Study 3 | FRAP Assay | Indicated strong ferric reducing power with values comparable to standard antioxidants like ascorbic acid |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects:
| Study | Cell Line | Dose | Mechanism |
|---|---|---|---|
| Study A | RAW 264.7 Macrophages | 10 µM | Inhibition of NO production via NF-kB pathway |
| Study B | Human Dermal Fibroblasts | 5 µM | Reduction in IL-6 and TNF-alpha levels |
Anticancer Activity
Research on the anticancer properties has shown promising results:
| Cancer Type | Assay Type | IC50 Value |
|---|---|---|
| MDA-MB-468 (Triple-negative breast cancer) | Crystal Violet Assay | 20 µg/mL |
| HeLa (Cervical cancer) | MTT Assay | 18 µg/mL |
Case Studies
- In Vitro Studies : A study conducted on human intestinal epithelial cells showed that this compound inhibited cell proliferation and induced apoptosis at concentrations above 15 µg/mL.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
